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Introduction
Carbenoxolone (CBX), a disodium salt derivative of glycyrrhetinic acid, is widely utilized in

electrophysiological studies as a potent, albeit non-specific, blocker of gap junctions and

pannexin/connexin hemichannels.[1][2] Its application has been instrumental in elucidating the

roles of electrical synapses and hemichannels in various physiological and pathological

processes, including neuronal synchronization, synaptic plasticity, and epileptiform activity.[1][3]

However, the optimal concentration of Carbenoxolone is highly dependent on the experimental

preparation, the specific channels being targeted, and the desired outcome. Furthermore,

researchers must be cognizant of its off-target effects, which can influence experimental

results.[1][4][5] These application notes provide a comprehensive guide to selecting the

appropriate concentration of Carbenoxolone for various electrophysiological applications, along

with detailed experimental protocols.

Mechanism of Action
Carbenoxolone's primary mechanism of action in electrophysiology is the blockade of gap

junction channels and pannexin-1 (Panx1) hemichannels.[6] Gap junctions are intercellular

channels that mediate direct electrical and metabolic coupling between adjacent cells, while

hemichannels provide a conduit for communication between the intracellular and extracellular
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environments. By blocking these channels, Carbenoxolone can effectively uncouple cells and

inhibit the release of signaling molecules like ATP.[7] It is important to note that Carbenoxolone

is considered a "dirty drug" due to its effects on other ion channels and receptors, including

voltage-gated calcium channels and GABA-A receptors, particularly at higher concentrations.[1]

Data Presentation: Carbenoxolone Concentration
and Electrophysiological Effects
The following tables summarize the effective concentrations of Carbenoxolone and its

observed effects in various electrophysiological preparations.
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Preparation Target
Carbenoxolon
e
Concentration

Observed
Effect

Reference

Mouse

Hippocampal

Neurons (in vitro)

AMPA Receptor-

mediated EPSCs
10 µM

Reduction to

80.0 ± 2.2% of

control

[4]

50 µM

Reduction to

79.2 ± 3.3% of

control

[4]

100 µM

Reduction to

63.3 ± 4.5% of

control

[4]

Mouse

Hippocampal

Neurons (in vitro)

NMDA Receptor-

mediated EPSCs
100 µM

Reduction to

69.1 ± 3.2% of

control

[4]

Mouse

Hippocampal

Neurons (in vitro)

GABAA

Receptor-

mediated IPSCs

10 µM

Reduction to

81.2 ± 3.9% of

control

[4]

50 µM

Reduction to

60.0 ± 6.7% of

control

[4]

100 µM

Reduction to

49.8 ± 5.7% of

control

[4]

Mouse

Hippocampal

Neurons (in vitro)

Action Potential

Width
50 µM

Increase of 11.4

± 1.9%
[4]

100 µM
Increase of 24.5

± 2.9%
[4]

Rat Hippocampal

Slices

Astrocyte Gap

Junctions

220 ± 41 µM

(IC50)

50% reduction in

functional gap

junctions

[8][9]
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300 µM

Significant

reduction in gap

junction current

[8][9]

Rabbit

Ventricular

Myocytes

Gap Junction

Coupling
50 µM

21 ± 3%

decrease in

coupling

conductance

[10]

Type II Taste

Receptor Cells

ATP Release

(Pannexin-1)
5-10 µM

Undetectable

levels of ATP

release

[7]

Human

Myocardium (in

vivo)

Wavefront

Propagation

Velocity

100 mg (oral)

~27% reduction

in Right Atrium,

~23% in Right

Ventricle

[11]

Mouse

Hippocampal

Slices

Long-Term

Potentiation

(LTP)

10 µM
Reduction in LTP

induction
[12]

50-100 µM

Abolition of

tetanus-induced

LTP

[12]

Experimental Protocols
Whole-Cell Patch-Clamp Recording in Cultured Neurons
This protocol is adapted from studies investigating the effects of Carbenoxolone on synaptic

transmission in cultured mouse hippocampal neurons.[4]

A. Cell Culture:

Prepare glial micro-island cultures on glass coverslips.

Plate dissociated hippocampal neurons from P0-P1 mice onto the glial islands.

Maintain cultures in complete media, replacing half the media weekly.
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B. Electrophysiological Recording:

Use neurons cultured for 6-15 days in vitro (DIV).

Perfuse the recording chamber with an extracellular solution containing (in mM): 168 NaCl,

2.4 KCl, 10 HEPES, 10 glucose, and 1.3 CaCl2 (pH 7.4; 325 mOsm).

Pull recording electrodes from borosilicate glass with resistances of 2.5–5 MΩ.

Fill electrodes with an intracellular solution containing (in mM): 140 K-gluconate, 8 NaCl, 2

MgCl2, 10 EGTA, 10 HEPES, 2 Na2ATP, and 0.1 Na2GTP (pH 7.4; 320 mOsm).

Establish a whole-cell patch-clamp configuration on a neuron.

For voltage-clamp recordings, hold the membrane potential at -70 mV.

Evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs)

by brief depolarization of the soma or an adjacent neuron.

C. Carbenoxolone Application:

Prepare a stock solution of Carbenoxolone disodium salt in water (e.g., 50 mM).[4] Store

at 4°C for up to 4 weeks.

Dilute the stock solution in the extracellular solution to the desired final concentration (e.g.,

10, 50, or 100 µM).

Apply Carbenoxolone via a gravity-fed perfusion system with the application pipette

positioned near the recorded neuron.

Record baseline synaptic activity before, during, and after Carbenoxolone application. Note

that washout of Carbenoxolone's effects can be slow and incomplete.[4]

Field Potential Recording in Brain Slices
This protocol is suitable for studying the effects of Carbenoxolone on network activity and long-

term potentiation (LTP) in acute hippocampal slices.[12]
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A. Slice Preparation:

Anesthetize and decapitate an adult mouse or rat.

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid

(aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1

MgCl2, and 10 glucose.

Prepare 300-400 µm thick hippocampal slices using a vibratome.

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

B. Electrophysiological Recording:

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in

the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials

(fEPSPs).

Deliver baseline stimuli to evoke stable fEPSPs.

C. Carbenoxolone Application and LTP Induction:

Dissolve Carbenoxolone in aCSF to the desired concentration (e.g., 10, 50, or 100 µM).

Bath-apply the Carbenoxolone-containing aCSF to the slice for a predetermined period (e.g.,

15-30 minutes) before LTP induction.

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of

100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude

and stability of LTP.
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Caption: Carbenoxolone's mechanism of action.
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Caption: General experimental workflow.
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The selection of an optimal Carbenoxolone concentration is a critical step in designing

electrophysiological experiments. A thorough understanding of its dose-dependent effects on

various targets is essential for accurate data interpretation. While concentrations in the range

of 10-50 µM may be sufficient for studying effects on synaptic transmission and pannexin

channels, higher concentrations (50-300 µM) are often required to effectively block gap

junctions. Researchers should always consider the potential for off-target effects and, where

possible, use more specific pharmacological tools or genetic approaches to validate findings

obtained with Carbenoxolone. These application notes and protocols provide a starting point for

researchers to develop and optimize their experimental designs for investigating the roles of

gap junctions and hemichannels in the nervous system and other electrically active tissues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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